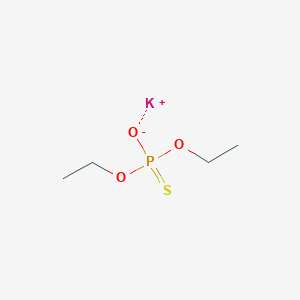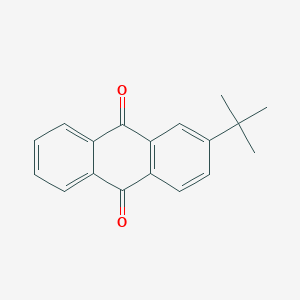
2-tert-Butylanthraquinone
説明
Synthesis Analysis
The synthesis of TBAQ and its derivatives often involves photochemical transformations or liquid-phase tert-butylation using zeolites as catalysts. For instance, photochemical transformations of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones involve the migration of the tert-butylphenyl group, demonstrating the role of photochemical processes in rearranging anthraquinone derivatives (Mainagashev, Klimenko, & Gritsan, 1998). Additionally, the liquid phase tert-butylation of anthracene, naphthalene, and thianthrene using acid zeolites as catalysts indicates an efficient synthetic pathway to TBAQ and its derivatives under moderate conditions (Armengol, Corma, García, & Primo, 1997).
Molecular Structure Analysis
The molecular and crystal structures of TBAQ derivatives have been determined through X-ray crystallography and correlated with NMR relaxation studies. These studies reveal the dynamic behavior of tert-butyl groups in the solid state, providing insights into the molecular mobility and structural stability of TBAQ derivatives (Rheingold, DiPasquale, & Beckmann, 2008).
Chemical Reactions and Properties
TBAQ undergoes various chemical reactions, including photo-oxidation in the presence of stabilizers, demonstrating its reactivity and the influence of substituents on its chemical behavior. The study of photo-oxidation of heptane-2-butylanthraquinone in the presence of stabilizers highlights the reactivity of TBAQ derivatives under oxidative conditions (Výprachtický, Pospíšil, & Sedlár, 1990).
Physical Properties Analysis
The solubility of TBAQ in binary solvents has been extensively studied, revealing its solubility behavior across different solvent systems and temperatures. These studies not only provide insights into the physical properties of TBAQ but also facilitate its application in various industrial processes (Jia, Yang, Liu, & Pan, 2014).
Chemical Properties Analysis
The chemical properties of TBAQ, including its reactivity towards various chemical reagents and conditions, have been characterized through studies on its redox behavior and catalytic applications. For example, the synthesis of molecular wires bearing an anthraquinone core demonstrates the potential of TBAQ derivatives as redox-controlled switches in molecular electronic devices (van Dijk, Myles, van der Veen, & Hummelen, 2006).
科学的研究の応用
Solubility Studies
- Scientific Field: Physical Chemistry
- Application Summary: The solubility of 2-tert-butylanthraquinone in binary solvents has been studied . This is important for understanding the behavior of this compound in various solvents, which can be useful in a variety of scientific and industrial applications.
- Methods and Procedures: The solubilities were determined in the temperature range from 303.15 to 333.15 K by the equilibrium method . The solvents used were 1,3,5-trimethylbenzene (TMB) + 2,6-dimethyl-4-heptanol (diisobutylcarbinol, DIBC) with different volume ratios of TMB to DIBC .
- Results: The solubilities of 2-tert-butylanthraquinone in all the binary solvents always increased with rising temperature and solvent ratio . At the same temperature and solvent ratio, the solubilities in TMB + DIBC were close to those in TMB + 2-methylcyclohexyl acetate (MCA) and much higher than those in TMB + trioctylphosphate (TOP) .
Photoreduction Studies
- Scientific Field: Analytical Chemistry
- Application Summary: 2-tert-Butylanthraquinone has been used in the photoreduction-based detection of various compounds, including cardiac glycosides, saccharides, and hydrocortisone .
- Methods and Procedures: While the exact methods and procedures are not detailed in the sources, it can be inferred that this involves the use of 2-tert-Butylanthraquinone as a photoreactive agent in a liquid chromatography setup .
Preparation of Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2-tert-Butylanthraquinone is used in the preparation of pharmaceuticals for the treatment of Candida albicans infection .
- Methods and Procedures: The exact methods and procedures are not detailed in the source, but it can be inferred that this involves the use of 2-tert-Butylanthraquinone as a starting material or intermediate in the synthesis of these pharmaceuticals .
Hydrogen Peroxide Production
- Scientific Field: Industrial Chemistry
- Application Summary: 2-tert-Butylanthraquinone is primarily used as a working carrier in the anthraquinone process for the production of hydrogen peroxide .
- Methods and Procedures: In the anthraquinone process, 2-tert-Butylanthraquinone is hydrogenated to form the corresponding hydroquinone. This hydroquinone is then oxidized to regenerate the anthraquinone and produce hydrogen peroxide .
- Results: This process is widely used in industry for the large-scale production of hydrogen peroxide .
Semiconductor Building Blocks
- Scientific Field: Materials Science
- Application Summary: 2-tert-Butylanthraquinone is used as a building block in the synthesis of small molecule semiconductors .
- Methods and Procedures: The exact methods and procedures are not detailed in the source, but it can be inferred that this involves the use of 2-tert-Butylanthraquinone as a starting material or intermediate in the synthesis of these semiconductors .
Safety And Hazards
2-tert-Butylanthraquinone is classified as very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
特性
IUPAC Name |
2-tert-butylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPSFXZMJKMUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058903 | |
| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butylanthraquinone | |
CAS RN |
84-47-9 | |
| Record name | 2-tert-Butylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-Butylanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D4HUF2LSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






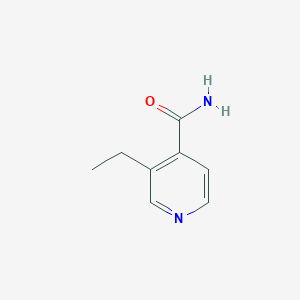
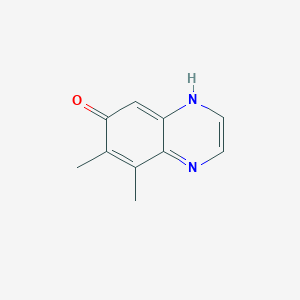
![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)
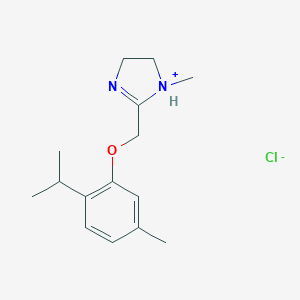
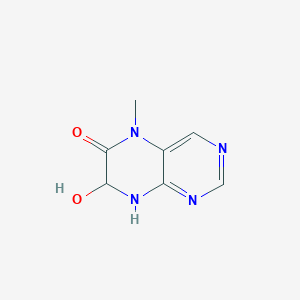
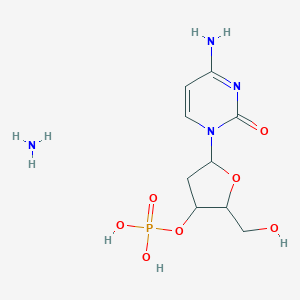
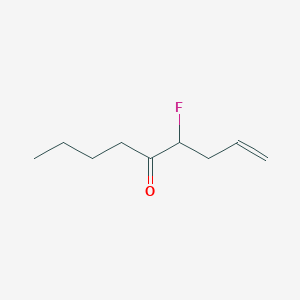
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
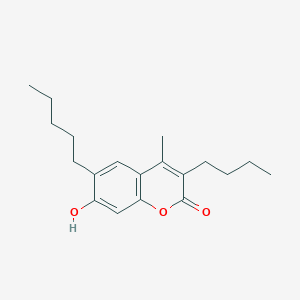
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
